molecular formula C24H35NO5 B13840031 1,1,2,2,2-pentadeuterioethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate

1,1,2,2,2-pentadeuterioethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate

Cat. No.: B13840031
M. Wt: 422.6 g/mol
InChI Key: JHAYEQICABJSTP-SBRIIUNQSA-N
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Description

Decoquinate-d5 is a deuterated form of decoquinate, a quinolone compound. It is primarily used as an analytical standard in various scientific studies. The compound is known for its applications in veterinary medicine and its potential in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

Industrial Production Methods

The industrial production of decoquinate-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Decoquinate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can be further utilized in different applications .

Mechanism of Action

Decoquinate-d5 exerts its effects by inhibiting the cytochrome bc1 complex in the mitochondrial electron transport chain of parasites. This inhibition disrupts the energy production process, leading to the death of the parasite. The molecular targets include the quinol reductase site of the cytochrome bc1 complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decoquinate-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C24H35NO5

Molecular Weight

422.6 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)/i3D3,6D2

InChI Key

JHAYEQICABJSTP-SBRIIUNQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCCCCCCCCCC)OCC

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC

Origin of Product

United States

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